N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-7-12-19(16(2)13-15)24-22(28)21(27)23-14-20(26(5)6)17-8-10-18(11-9-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSMSLIVWABWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C22H30N4O2
- Molecular Weight : 382.5 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including dimethylamino and oxalamide moieties.
Synthesis
The synthesis of this compound typically involves several steps, allowing for the construction of the desired complex structure. The synthetic route often includes:
- Formation of the Oxalamide Backbone : Utilizing dimethylamine and 2,4-dimethylphenyl derivatives.
- Coupling Reactions : Employing coupling agents to facilitate the formation of amide bonds.
This multi-step process is crucial for achieving high purity and yield, which are essential for biological testing.
Preliminary studies suggest that this compound may exhibit several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. In vitro studies indicate moderate to significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is critical in mitigating oxidative stress-related diseases. DPPH assay results indicate that it may scavenge free radicals effectively.
- Cytotoxic Effects : Some studies have reported cytotoxic properties against cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve apoptosis induction through modulation of cellular pathways.
Case Studies
-
Antibacterial Activity Study :
- A study evaluated the antibacterial effects of various oxalamide derivatives including this compound against *
Q & A
Q. Table 1. Key Substituent Effects on Bioactivity
| Substituent Position | Modification | Observed Effect on IC50 (Cancer Cells) | Reference |
|---|---|---|---|
| 4-(Dimethylamino) | Morpholino | 2.5-fold increase | |
| 2-Fluorophenyl | 3-Fluorophenyl | Reduced cytotoxicity | |
| Ethoxy | Methoxy | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
